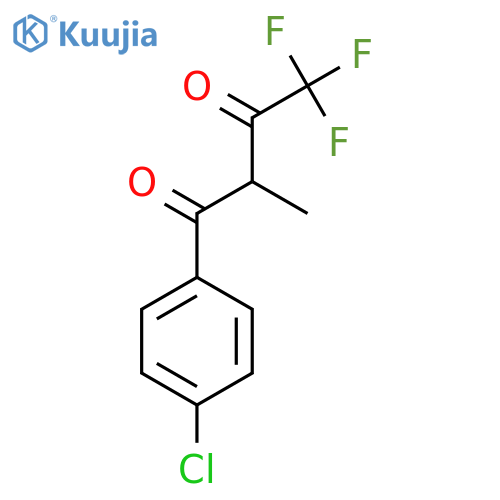Cas no 2751620-63-8 (1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione)
1-(4-クロロフェニル)-4,4,4-トリフルオロ-2-メチルブタン-1,3-ジオンは、有機合成化学において有用な中間体として知られる化合物です。その分子構造は、4-クロロフェニル基とトリフルオロメチル基を有し、高い反応性と安定性を兼ね備えています。特に、フッ素原子の導入により、脂溶性の向上や代謝安定性の改善が期待できます。また、ケトン基を2つ持つため、多様な誘導体合成への応用が可能です。医薬品や農薬の開発における中間体としての利用価値が高く、精密有機合成における重要な構築ブロックとして注目されています。

2751620-63-8 structure
商品名:1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- EN300-36598216
- 2751620-63-8
- 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
-
- インチ: 1S/C11H8ClF3O2/c1-6(10(17)11(13,14)15)9(16)7-2-4-8(12)5-3-7/h2-6H,1H3
- InChIKey: GHPZRCWCIXXAEW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C(C(C(F)(F)F)=O)C)=O
計算された属性
- せいみつぶんしりょう: 264.0164917g/mol
- どういたいしつりょう: 264.0164917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028YX3-250mg |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 250mg |
$471.00 | 2024-05-07 | |
| 1PlusChem | 1P028YX3-5g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 5g |
$2466.00 | 2023-12-18 | |
| Enamine | EN300-36598216-0.1g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 0.1g |
$232.0 | 2023-06-02 | |
| Enamine | EN300-36598216-5.0g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 5g |
$1945.0 | 2023-06-02 | |
| Enamine | EN300-36598216-10.0g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 10g |
$2884.0 | 2023-06-02 | |
| Enamine | EN300-36598216-0.25g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 0.25g |
$331.0 | 2023-06-02 | |
| 1PlusChem | 1P028YX3-500mg |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 500mg |
$710.00 | 2024-05-07 | |
| 1PlusChem | 1P028YX3-10g |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 10g |
$3627.00 | 2023-12-18 | |
| 1PlusChem | 1P028YX3-50mg |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 50mg |
$246.00 | 2024-05-07 | |
| 1PlusChem | 1P028YX3-100mg |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
2751620-63-8 | 95% | 100mg |
$339.00 | 2024-05-07 |
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
2751620-63-8 (1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione) 関連製品
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
